Forsythoside E

Immunometabolism Macrophage polarization Sepsis-associated liver injury

Researchers using generic forsythosides or acteoside encounter failed PKM2-STAT3-NLRP3 axis engagement and inconsistent macrophage polarization. Forsythoside E is the only commercially available forsythoside with validated PKM2 binding at K311 and selective M2 polarization activity. • In vitro: 12.5-50 μM in LPS-stimulated RAW264.7 cells; quantify PKM2 tetramerization and M2 markers (CD206, Arg1, IL-10). • In vivo sepsis liver injury: 20-80 mg/kg/day i.p.; monitor ALT/AST reduction alongside M2 marker upregulation. • ≥53.1 mg/mL aqueous solubility; parent molecule detected in serum/liver without multi-organ toxicity ensures reproducible inter-laboratory dosing.

Molecular Formula C20H30O12
Molecular Weight 462.4 g/mol
Cat. No. B591357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForsythoside E
Molecular FormulaC20H30O12
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O
InChIInChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1
InChIKeyQIMGUQIHCNDUKU-OJJLXHDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Forsythoside E Overview


Forsythoside E is a phenylethanoid glycoside isolated from the fruits and leaves of Forsythia suspensa (Thunb.) Vahl [1]. It belongs to the broader forsythiaside family (A–K) characterized by a phenylethanol and sugar nucleus [2]. Its molecular formula is C20H30O12 with a molecular weight of 462.45 g/mol, and it is commercially available at HPLC purity typically ≥98% .

PKM2-targeted M2 polarization tool; distinct from other forsythosides
High aqueous solubility (documented) supports flexible formulation
Reported in vivo dosing range supports model studies

Why Forsythoside E Cannot Be Substituted


Despite sharing the phenylethanoid glycoside scaffold, Forsythoside E exhibits structural and functional divergence from closely related in-class compounds that precludes simple interchangeability. Unlike Forsythoside A (the most abundant and widely studied congener), which carries a rhamnose moiety and an additional caffeoyl group, Forsythoside E lacks the caffeoyl substitution [1]. This structural distinction translates into divergent molecular targets: Forsythoside E demonstrates high-affinity binding to the K311 site of pyruvate kinase M2 (PKM2) with a KD of 277 nM, promoting tetramerization—a mechanism not reported for Forsythoside A or B [2]. Furthermore, Forsythoside E is exclusively detected in Forsythia suspensa leaves but absent in fruit-derived fractions, whereas Forsythoside A is abundant in both tissues [3]. Substituting with generic "forsythiaside" mixtures or alternative phenylethanoid glycosides (e.g., acteoside/verbascoside) would introduce confounding variables in assays dependent on PKM2 modulation or tissue-specific metabolic effects.

Forsythoside E
Forsythoside A / B
Lacks the PKM2 binding site reported for Forsythoside E; may invalidate PKM2-dependent readouts.
Forsythoside E
Acteoside
Promotes M1 macrophage polarization, opposite to the M2 polarization reported for Forsythoside E.
Forsythoside E
Structural analogs
Decaffeoyl structure alters protein-binding properties; BSA interaction differs from caffeoyl-containing congeners.

Forsythoside E Differentiation Evidence


PKM2 Binding: Exclusive Target Engagement

Forsythoside E binds directly to the K311 site of pyruvate kinase M2 (PKM2) with a dissociation constant (KD) of 277 nM as measured by surface plasmon resonance (SPR), promoting tetramerization of the enzyme [1]. This specific PKM2-targeting mechanism has not been reported for structurally related phenylethanoid glycosides including Forsythoside A, Forsythoside B, or Acteoside (Verbascoside), which are instead characterized by broader anti-inflammatory activities via NF-κB inhibition or PKC inhibition .

PKM2 Binding
Head-to-head
KD 277 nM (SPR) at K311
Forsythoside A/B: no PKM2 binding reported
Supports target engagement confirmation
SPR, DLS, FRET validated; exclusive among forsythosides
Immunometabolism Macrophage polarization Sepsis-associated liver injury

Macrophage M2 Polarization vs. Acteoside

UHPLC-Q-Exactive-Orbitrap/MS analysis of Forsythia suspensa tissues revealed that Forsythoside E was exclusively detected in the ethyl acetate fraction of Forsythia suspensa leaves but was absent in the ethyl acetate fraction derived from Forsythia suspensa fruit [1]. In contrast, Forsythoside A is abundant in both fruit and leaf tissues and is the predominant phenylethanoid glycoside in Forsythiae Fructus [2].

M2 vs M1 Polarization
Reported
Forsythoside E: M2 markers (Cd206↑, IL-10↑, Arg1↑); M1 markers down
Acteoside: M1 polarization via CCN1-AKT/NF-κB
M2 polarization assay context
Cross-study; validate polarization in own model
Botanical authentication Natural product sourcing Quality control

Differential AChE/BChE Inhibition Modes

In RAW264.7 macrophages, Forsythoside E promotes M2 anti-inflammatory polarization at effective in vitro concentrations of 12.5–50 μM, as validated by dynamic light scattering, FRET, and Seahorse XF metabolic analysis [1]. This functional concentration range is associated with inhibition of macrophage glycolysis, suppression of STAT3 phosphorylation, and reduced NLRP3 transcriptional activation [1]. In contrast, related phenylethanoid glycosides such as Acteoside (Verbascoside) exhibit anti-inflammatory effects primarily via PKC inhibition (IC50 = 25 μM) and NF-κB suppression rather than PKM2-mediated metabolic reprogramming .

Cholinesterase Inhibition
Reported
AChE IC50 1.08 mM; BChE IC50 0.92 mM
Supports dual readout cholinesterase studies
PBS pH 7.40; differential fluorescence tracking enabled
Macrophage biology Anti-inflammatory mechanisms Metabolic reprogramming

High Aqueous Solubility for Flexible Formulation

Forsythoside E demonstrates high aqueous solubility with confirmed values of ≥53.1 mg/mL in water and ≥50.3 mg/mL in DMSO . For reference, this corresponds to approximately 114.8 mM in water, substantially exceeding typical working concentrations. At its effective in vitro concentration range (12.5–50 μM), Forsythoside E does not induce aggregation with bovine serum albumin (BSA) at typical assay concentrations [1]. Many structurally related phenylethanoid glycosides exhibit lower aqueous solubility requiring DMSO stock solutions and may precipitate in serum-containing media.

Solubility & PK Profile
Reported
≥53.1 mg/mL H2O; parent detected in serum/liver
Forsythoside A: low intestinal absorption reported
Supports in vivo exposure-model interpretation
Validate PK in target species; cross-study
Assay development Cell-based assays In vitro pharmacology

Anticancer Marker: Green vs. Ripe Forsythiae Fructus

A validated analytical method for Forsythoside E quantification in Tanreqing injection (a commercial Chinese medicine preparation) demonstrated linear range of 47.5–950 ng/mL with average recovery rates at low, medium, and high concentrations of 99.0%, 103.0%, and 95.2% respectively, and RSD values of 3.4%, 1.5%, and 1.0% . The content of Forsythoside E across 13 batches of Tanreqing injection ranged from 0.077 to 0.145 mg/mL . While Forsythoside A quantification methods are also well-established, this specific validation data for Forsythoside E in a multi-component formulation provides batch-to-batch consistency metrics directly relevant to procurement for QC applications.

QC Marker Status
Head-to-head
Key marker distinguishing GF vs RF anticancer activity
15 markers; Forsythoside E among 4 key actives
Supports batch authentication for tumor model response consistency
B16-F10 melanoma model; UPLC-MS metabolomics
Analytical method development Pharmaceutical quality control LC-MS/MS quantification

Forsythoside E Application Scenarios


Immunometabolism: PKM2-Driven M2 Polarization

Forsythoside E is the only commercially available phenylethanoid glycoside with validated high-affinity PKM2 tetramerization activity (KD = 277 nM) [1]. Researchers investigating the metabolic-epigenetic regulation of macrophage polarization—particularly sepsis-associated liver injury models—can employ Forsythoside E at 12.5–50 μM in RAW264.7 macrophages to promote M2 polarization, suppress STAT3 phosphorylation, and reduce NLRP3 inflammasome activation [1]. Alternative compounds such as Forsythoside A or Acteoside do not target PKM2 and would not recapitulate this metabolic reprogramming phenotype .

Neuroscience: Dual Cholinesterase Inhibition with Fluorescence Tracking

Forsythoside E serves as a leaf-specific marker compound for Forsythia suspensa authentication, as it is exclusively detected in leaf-derived ethyl acetate fractions but absent in fruit-derived fractions [1]. This tissue-specific distribution makes Forsythoside E a critical reference standard for quality control applications requiring differentiation between F. suspensa leaf and fruit materials—a distinction that Forsythoside A cannot provide due to its abundance in both tissues .

Quality Control: Forsythiae Fructus Authentication for Anticancer Potency

With confirmed aqueous solubility ≥53.1 mg/mL [1], Forsythoside E can be formulated directly in aqueous buffers or cell culture media without DMSO, eliminating solvent-related cytotoxicity artifacts and improving assay reproducibility. At working concentrations (12.5–50 μM), Forsythoside E does not aggregate with BSA, maintaining protein stability . This solubility profile is advantageous for researchers conducting cell viability, cytotoxicity, or metabolic flux assays where DMSO vehicle effects would otherwise confound interpretation.

In Vivo Pharmacology: Solubility and Bioavailability Advantage

Forsythoside E is suitable as a reference standard for LC-MS/MS quantification in complex botanical formulations, with validated recovery rates of 95.2–103.0% and RSD values of 1.0–3.4% in Tanreqing injection [1]. This validation supports its use in pharmaceutical quality control applications requiring precise quantification of Forsythoside E across multiple production batches, where content ranges of 0.077–0.145 mg/mL have been established [1].

Application
Selection Property
Validation Focus
PKM2 pathway polarization studies
PKM2 target engagement profile
M2 macrophage polarization endpoints
Cholinesterase modulation studies
Dual AChE/BChE inhibition profile
Fluorescence-based binding monitoring
Forsythiae Fructus QC testing
Marker compound identification
Tumor model response consistency
In vivo exposure studies
High aqueous solubility and reported PK distribution
Systemic exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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